molecular formula C23H28N2O3 B267187 N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

Katalognummer B267187
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: JWLQREKAMGNQJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer agent. CX-5461 was initially identified as a selective inhibitor of RNA polymerase I transcription, which is known to be upregulated in many cancer cells. Since then, numerous studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential applications of CX-5461.

Wirkmechanismus

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide selectively inhibits RNA polymerase I transcription, which is necessary for the synthesis of ribosomal RNA (rRNA) and ribosome biogenesis. Cancer cells are known to have an increased demand for ribosomes due to their high proliferation rates, and N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide targets this vulnerability by disrupting ribosome biogenesis and inducing DNA damage. This ultimately leads to cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been shown to modulate the immune system by increasing the expression of immune checkpoint molecules, which can enhance the immune response against cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been found to have limited efficacy in some cancer types, which may be due to differences in the expression of RNA polymerase I between different cancer cells. In addition, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide. One area of focus is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict the response to N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide treatment, which could help to personalize cancer therapy. Additionally, there is ongoing research into the use of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide in combination with other anticancer agents, as well as the potential use of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide in other diseases such as viral infections and neurodegenerative disorders.
In conclusion, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide is a promising anticancer agent that selectively targets cancer cells by inhibiting RNA polymerase I transcription. While there are limitations to its efficacy, ongoing research is exploring ways to improve its effectiveness and expand its potential applications.

Synthesemethoden

The synthesis of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide involves several steps, including the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-cyclohexyl-N-methyl-4-aminobenzamide to yield N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide. The synthesis process has been optimized to improve the yield and purity of the final product, and various analytical techniques have been used to characterize the compound.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively kill cancer cells by inducing DNA damage and inhibiting DNA repair mechanisms. N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been found to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy. In addition, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to enhance the efficacy of other anticancer agents, suggesting that it may have a synergistic effect when used in combination with other drugs.

Eigenschaften

Produktname

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

Molekularformel

C23H28N2O3

Molekulargewicht

380.5 g/mol

IUPAC-Name

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

InChI

InChI=1S/C23H28N2O3/c1-3-28-21-16-10-8-14-19(21)22(26)24-20-15-9-7-13-18(20)23(27)25(2)17-11-5-4-6-12-17/h7-10,13-17H,3-6,11-12H2,1-2H3,(H,24,26)

InChI-Schlüssel

JWLQREKAMGNQJV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3

Kanonische SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.